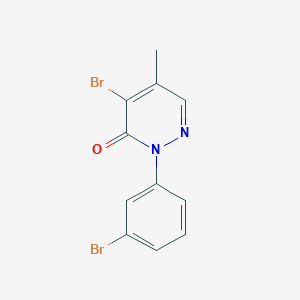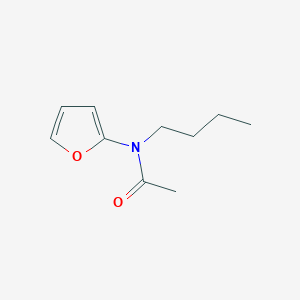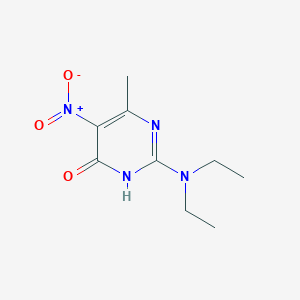![molecular formula C17H24N4O2 B12911140 2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one CAS No. 927435-04-9](/img/structure/B12911140.png)
2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an amino group at the second position, a dimethylamino group attached to a phenoxy moiety, and a pentyl chain linking these functional groups to the pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Amino Group: The amino group at the second position can be introduced via nucleophilic substitution reactions using appropriate amines.
Attachment of the Phenoxy Moiety: The phenoxy group can be introduced through etherification reactions, where a phenol derivative reacts with an alkyl halide.
Linking the Pentyl Chain: The pentyl chain can be attached through alkylation reactions, using appropriate alkyl halides and base catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the phenoxy moiety, potentially leading to the formation of dihydropyrimidines or reduced phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides, acyl chlorides, and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of dihydropyrimidines or reduced phenols.
Substitution: Introduction of various alkyl, acyl, or aryl groups at the amino or phenoxy positions.
Scientific Research Applications
2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar pyrimidine core with different substituents.
2-Amino-6-(4-methoxyphenyl)pyrimidin-4(3H)-one: Similar structure with a methoxy group instead of a dimethylamino group.
2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one: Similar structure with a chloro group instead of a dimethylamino group.
Uniqueness: 2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one is unique due to the presence of the dimethylamino group and the pentyl chain, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
927435-04-9 |
|---|---|
Molecular Formula |
C17H24N4O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-amino-4-[5-[3-(dimethylamino)phenoxy]pentyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H24N4O2/c1-21(2)14-8-6-9-15(12-14)23-10-5-3-4-7-13-11-16(22)20-17(18)19-13/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H3,18,19,20,22) |
InChI Key |
NMWZMQYBIXSDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCCCCCC2=CC(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Phenyl-3-sulfanylidenetetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B12911077.png)





![2-Methyl-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B12911115.png)

![3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12911118.png)


